2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol involves multiple steps. One common method includes the reaction of 2,4,6,8-tetrahydroxypyrimido[5,4-D]pyrimidine with piperidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to achieve optimal yields. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its role as an impurity in pharmaceutical formulations, particularly in the context of Dipyridamole.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol involves its interaction with specific molecular targets. As an impurity of Dipyridamole, it may inhibit phosphodiesterase V (PDE 5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This compound may also interfere with adenosine transport and inhibit platelet aggregation .
Properties
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31/h33-36H,1-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXYDMUDWRRNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.